5-Fluoro-4-hydroxypyrimidine

Beschreibung

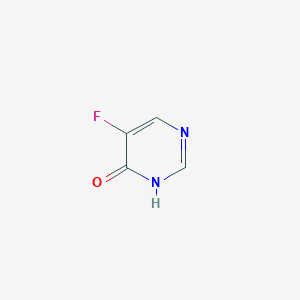

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAHQCCWEKHGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217403 | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-35-2 | |

| Record name | 5-Fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Fluoro 4 Hydroxypyrimidine

Classic Synthetic Pathways

Traditional methods for synthesizing the 5-fluoro-4-hydroxypyrimidine core structure have relied on fundamental organic reactions, primarily focusing on the construction of the pyrimidine (B1678525) ring from acyclic precursors.

Cyclization Reactions in Pyrimidine Synthesis

The cornerstone of pyrimidine synthesis is the cyclization reaction, which typically involves the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit. In the context of this compound and its analogues, a common approach involves the reaction between a β-ketoester derivative and an amidine, such as formamidine (B1211174). google.com

One established, albeit more complex, classical route begins with 5-fluorouracil (B62378). google.comgoogle.com This multi-step process involves chlorination, followed by the introduction of an ethyl group at the 6-position, oxidation, selective hydrolysis, and finally, hydrodechlorination to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine. google.comgoogle.com The numerous steps, complex procedures, and significant waste generation make this pathway less favorable for large-scale production. google.com

A more direct cyclization strategy involves reacting an appropriate fluorinated β-dicarbonyl compound with formamidine acetate (B1210297). For instance, ethyl 2-fluoro-3-oxopentanoate can be cyclized with formamidine acetate in the presence of a base like sodium ethoxide or sodium hydride to form the pyrimidine ring in a single, efficient step. google.compatsnap.com

Utilization of Fluorinated Precursors

A key precursor is ethyl 2-fluoro-3-oxopentanoate. This intermediate is typically synthesized via a condensation reaction, such as a Claisen condensation, between ethyl fluoroacetate (B1212596) and propionyl chloride in the presence of a strong base like sodium hydride. google.compatsnap.com Another approach involves the use of methyl or ethyl α-fluoropropionoacetate, which can be reacted with ammonia (B1221849) gas to form an enamine intermediate prior to cyclization. google.com The synthesis of these precursors is a critical first step in many of the more streamlined synthetic routes. google.com

| Precursor Name | Starting Materials | Role in Synthesis |

| Ethyl 2-fluoro-3-oxopentanoate | Ethyl fluoroacetate, Propionyl chloride | A β-ketoester that undergoes cyclization with formamidine acetate. google.compatsnap.com |

| α-Fluoropropionoacetate (methyl or ethyl ester) | Methyl or Ethyl propionoacetate | Reacts with ammonia to form an enamine, which is then cyclized with formamide (B127407). google.com |

| 5-Fluorouracil | Not applicable (starting material for a multi-step route) | Serves as the initial building block in a longer, less direct synthetic pathway. google.comgoogle.com |

Modern Approaches and Process Optimizations

Contemporary efforts in chemical synthesis focus on improving efficiency, reducing environmental impact, and ensuring economic viability, especially for industrial-scale production. The synthesis of this compound has benefited significantly from these advancements.

Concise and Efficient Synthetic Routes

Another efficient method involves the enamination of ethyl α-fluoropropionoacetate with ammonia gas, followed by a direct cyclization reaction with formamide under the influence of sodium methoxide (B1231860). google.com This route is noted for its high yield and the ease with which the product can be isolated as a crystalline solid, simplifying purification. google.com These concise routes are not only faster but also tend to be more atom-economical.

| Route | Key Steps | Advantages |

| From 5-Fluorouracil | 5 steps: Chlorination, Ethylation, Oxidation, Hydrolysis, Dechlorination | Established but less efficient. google.comgoogle.com |

| From Ethyl Fluoroacetate | 2 steps: Condensation with propionyl chloride, then Cyclization with formamidine acetate | Concise, safe, and efficient. google.compatsnap.com |

| From α-Fluoropropionoacetate | 2 steps: Enamination with ammonia, then Cyclization with formamide | High yield, simple route, mild conditions. google.com |

Industrial-Scale Synthesis Considerations

For a chemical process to be viable on an industrial scale, it must be cost-effective, safe, and scalable. Modern synthetic routes for 6-ethyl-5-fluoro-4-hydroxypyrimidine are designed with these factors in mind. google.comgoogle.com The use of inexpensive and readily available raw materials, such as ethyl fluoroacetate, propionyl chloride, and formamide, is a key advantage. patsnap.comgoogle.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this is addressed primarily through the development of more efficient routes that minimize waste and the careful selection of starting materials. patsnap.com

A key aspect is improving the synthesis of the fluorinated precursors themselves. For example, the direct fluorination of dialkyl malonates is a more environmentally benign method for producing precursors like diethyl fluoromalonate compared to older industrial methods. rsc.org The traditional synthesis of fluoromalonates from hexafluoropropene (B89477) (HFP), for instance, is a low-atom-economy process that generates significant waste. rsc.org In contrast, direct fluorination can achieve excellent yields (e.g., 97-99%) in a single step without the need for extensive purification, representing a significant improvement in environmental performance. rsc.org By making the synthesis of the building blocks "greener," the entire pathway to the final pyrimidine product becomes more sustainable. rsc.orgsmolecule.com

Synthesis of Analogues and Intermediates

The synthesis of analogues of this compound is crucial for the development of various chemical entities. The methodologies employed often involve multi-step reactions to construct the pyrimidine ring with the desired substituents.

Preparation of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

The synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine is a key process, as this compound serves as an important intermediate. patsnap.com A prevalent and efficient method involves a two-step reaction sequence. patsnap.comgoogle.com This process is noted for being concise and environmentally friendly compared to older methods that involved more steps and generated more waste. patsnap.com

The first step is the synthesis of the intermediate, 2-fluoro-3-oxopentanoic acid ethyl ester. This is achieved through a condensation reaction between ethyl fluoroacetate and propionyl chloride in the presence of a base. patsnap.com The choice of solvent can be tetrahydrofuran (B95107) (THF), propyl ether, or isopropyl ether, with an alkali like sodium hydride or potassium tert-butoxide facilitating the reaction. google.com

In the second step, the synthesized 2-fluoro-3-oxopentanoic acid ethyl ester is reacted with a formamidine source, such as formamidine acetate, in a sodium methoxide/methanol or sodium ethoxide/ethanol system. google.com This cyclization reaction yields 6-ethyl-5-fluoro-4-hydroxypyrimidine. patsnap.com An alternative approach utilizes formamide in place of formamidine acetate for the cyclization step. google.comchemicalbook.com

Another synthetic route involves the enamination of methyl or ethyl α-fluoropropionylacetate with ammonia gas. The resulting enamine product is then cyclized with formamide in the presence of sodium methoxide to produce 5-fluoro-6-ethyl-4-hydroxypyrimidine. google.com This method is highlighted by its use of readily available and inexpensive reagents and mild reaction conditions, making it suitable for industrial-scale production. google.com

Interactive Table: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

| Step | Reactants | Reagents/Solvents | Intermediate/Product |

| Method 1: Step 1 | Ethyl fluoroacetate, Propionyl chloride | Sodium hydride, Isopropyl ether | 2-fluoro-3-oxo ethyl valerate |

| Method 1: Step 2 | 2-fluoro-3-oxo ethyl valerate, Formamidine acetate | Sodium methoxide, Methanol | 6-Ethyl-5-fluoro-4-hydroxypyrimidine |

| Method 2: Step 1 | α-fluoropropionylacetate (methyl or ethyl ester) | Ammonia gas, Methanol | Enamination product |

| Method 2: Step 2 | Enamination product, Formamide | Sodium methoxide | 5-Fluoro-6-ethyl-4-hydroxypyrimidine |

Halogenation and Substitution Reactions at the Pyrimidine Core

The pyrimidine core of this compound and its analogues is amenable to various halogenation and substitution reactions, which are critical for further functionalization.

A key reaction is the chlorination of the hydroxyl group at the 4-position. For instance, 5-fluoro-6-ethyl-4-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl₃) to replace the 4-hydroxyl group with a chlorine atom, yielding 5-fluoro-6-ethyl-4-chloropyrimidine. google.com This transformation is a common strategy to activate the 4-position for subsequent nucleophilic substitution reactions. nih.gov The reaction of 6-ethyl-5-fluoropyrimidin-4(1H)-one with phosphorus oxychloride in dichloromethane (B109758) in the presence of triethylamine (B128534) has been reported to produce 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) with a high yield. chemicalbook.com

Once the 4-chloro derivative is formed, the ethyl group at the 6-position can undergo further halogenation. Reaction of 5-fluoro-6-ethyl-4-chloropyrimidine with N-bromosuccinimide (NBS) leads to the bromination of the α-position of the ethyl group, resulting in the formation of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. google.comgoogle.com This intermediate is valuable for introducing further complexity to the molecule.

The 4-chloro substituent on the pyrimidine ring is a good leaving group and can be readily displaced by various nucleophiles. For example, 4-chloropyrimidines can react with ammonia or morpholine (B109124) to yield the corresponding 4-substituted pyrimidines. nih.gov The presence of a fluorine atom at the 5-position has been observed to accelerate the rate of nucleophilic substitution in related 1-methyl-2-methylsulfanyl-pyrimidin-4-ones. researchgate.net

Furthermore, the hydrogen atom at the C6 position of certain 5-fluoro-1-methylpyrimidin-4(1H)-one derivatives can be readily exchanged for deuterium (B1214612) under basic conditions, indicating the influence of the 5-fluoro substituent on the acidity of the C6-H bond. researchgate.net

Interactive Table: Halogenation and Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

| 5-Fluoro-6-ethyl-4-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 5-Fluoro-6-ethyl-4-chloropyrimidine | Chlorination |

| 5-Fluoro-6-ethyl-4-chloropyrimidine | N-Bromosuccinimide (NBS) | 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | Bromination |

| 4-Chloropyrimidines | Ammonia | 4-Aminopyrimidine | Nucleophilic Substitution |

| 4-Chloropyrimidines | Morpholine | 4-Morpholinopyrimidine | Nucleophilic Substitution |

Tautomeric Equilibrium and Advanced Structural Characterization of 5 Fluoro 4 Hydroxypyrimidine

Prototropic Tautomerism in 4-Hydroxypyrimidines and their Fluoro-substituted Analogues

Prototropic tautomerism is a fundamental form of isomerism involving the migration of a proton, leading to the interconversion of species with different bonding patterns. nih.gov In the class of 4-hydroxypyrimidines and their derivatives, such as 5-fluoro-4-hydroxypyrimidine, this phenomenon dictates the molecule's structure, polarity, and chemical reactivity. nih.govscience.gov These compounds are known to exist not as a single entity but as a dynamic equilibrium of multiple tautomeric forms. researchgate.net The position of this equilibrium is sensitive to various factors, including the molecular environment and the nature of other substituents on the pyrimidine (B1678525) ring. nih.govresearchgate.net

The tautomerism in 4-hydroxypyrimidines is often described as a keto-enol equilibrium. However, detailed investigations reveal a more complex situation. researchgate.netnih.gov While the aromatic hydroxy-form (the enol) can exist, research indicates that in solution, the equilibrium is strongly shifted towards oxo-forms (the keto or lactam forms). researchgate.net Specifically, 4-hydroxypyrimidine (B43898) and its 5-fluoro analogue typically exist as a mixture of two primary oxo tautomers in solution. researchgate.net These are often referred to as the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one structures, where the proton resides on the N1 or N3 nitrogen atom, respectively. researchgate.net In aqueous solutions, these pyrimidines are found to exist mainly as a mixture of these two lactam forms in roughly equal proportions.

Further spectroscopic analysis, particularly using 13C NMR, has led to a refined understanding of the oxo-tautomers. researchgate.net One of the oxo forms, characterized by isolated double bonds within the heterocyclic ring, is more accurately described as having a zwitterionic structure. researchgate.net This charge-separated zwitterionic tautomer is a key species in the equilibrium, especially in certain environments.

The stabilization of this zwitterionic form is highly dependent on the surrounding medium. researchgate.net It is significantly stabilized by solvents that are capable of specific solvation through hydrogen bonding. researchgate.net For instance, in proton-donating solvents like water and trifluoroethanol, the zwitterionic tautomer of 5-fluoro-4-hydroxy-2-methoxypyrimidine becomes the dominant species in the equilibrium mixture. researchgate.net This stabilization arises from the favorable interaction between the polar solvent molecules and the separated charges of the zwitterion. nih.govacs.org

Environmental and Substituent Effects on Tautomeric Distribution

The precise ratio of tautomers in equilibrium is not fixed but is dynamically influenced by both the external environment and the intrinsic electronic properties of the molecule, which can be modulated by substituents. nih.govresearchgate.net

The choice of solvent has a profound effect on the tautomeric distribution. The equilibrium can be shifted by manipulating the solvent's dielectric constant and its ability to act as a proton donor or acceptor. researchgate.net

Polar Protic Solvents : Solvents with high polarity and strong proton-donating capabilities, such as water, significantly stabilize the more polar zwitterionic tautomer. researchgate.net This is attributed to strong solute-solvent hydrogen bonding interactions, particularly at the oxo group site, which are more pronounced than with the hydroxyl group of the enol tautomer. nih.govacs.org

Apolar Solvents : In contrast, apolar solvents tend to favor the less polar hydroxy (enol) or neutral oxo forms over the charged zwitterionic species. nih.govacs.org

The table below summarizes the effect of solvent on the tautomeric equilibrium for a representative 4-hydroxypyrimidine analogue.

| Solvent | Dominant Tautomer(s) | Key Solvent Property |

| Water | Zwitterionic Oxo-Form | High Polarity, Proton Donor |

| Trifluoroethanol | Zwitterionic Oxo-Form | High Polarity, Proton Donor |

| DMSO | Mixture of Oxo-Forms | High Polarity, Aprotic |

| Gas Phase | Hydroxy-Form / Oxo-Form | Isolated Molecule |

This table illustrates the general trend of solvent effects on the tautomeric equilibrium of 4-hydroxypyrimidine derivatives based on available data. researchgate.netacs.org

Substituents on the pyrimidine ring can fine-tune the tautomeric equilibrium through electronic and steric effects. researchgate.netrsc.org

Steric Effects : The size of a substituent can create steric hindrance that favors one tautomer over another. rsc.org For instance, bulky groups might disfavor the formation of a particular tautomer if it leads to significant steric clashes within the molecule. rsc.org Studies on 2-substituted 4-azidopyrimidines have demonstrated that bulky substituents can shift the equilibrium, indicating the impact of steric factors. rsc.org In 4-hydroxypyrimidines, substituents like 2-amino and 2-alkylthio groups have been observed to decrease the rate of exchange between the tautomeric forms. researchgate.net

Advanced Spectroscopic Methods for Tautomerism Elucidation

The study of the rapid interconversion between tautomers requires sophisticated analytical techniques capable of distinguishing between these closely related structures.

| Spectroscopic Method | Application in Tautomerism Studies | Reference(s) |

| NMR Spectroscopy | 13C and 1H NMR are used to determine the quantitative ratio of tautomers in solution. The chemical shifts of carbon atoms, especially the carbonyl carbons, are highly sensitive to the tautomeric structure. | researchgate.net |

| Core-Level Photoelectron Spectroscopy | This synchrotron-based technique allows for the investigation of tautomeric populations in the gas phase and the determination of thermodynamic parameters for the equilibrium. | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Used for qualitative and quantitative investigation of prototropic equilibria, particularly for isolated molecules in inert gas matrices. | clockss.org |

| UV-Vis Spectroscopy | Changes in the electronic absorption spectra in different solvents can indicate shifts in the tautomeric equilibrium. | researchgate.net |

| Resonant Inelastic X-ray Scattering (RIXS) | An advanced synchrotron technique that can disentangle the overlapping spectral signals of coexisting tautomers in a mixture, providing detailed insight into the electronic structure of each form. | nih.govacs.org |

| Quantum Chemical Calculations | Computational methods like Density Functional Theory (DFT) and QM/MM simulations are used to calculate the relative energies and stabilities of different tautomers and to model the effects of solvation. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR for Tautomeric Composition)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the tautomeric equilibrium of this compound in solution. Both ¹H-NMR and ¹³C-NMR provide critical data for identifying the different tautomeric forms and quantifying their relative abundance.

Detailed Research Findings: Studies on 4-hydroxypyrimidines, including 5-fluoro derivatives, show they typically exist in solution as a mixture of two oxo (amide) tautomers. researchgate.net One tautomer features conjugated double bonds, while the other has isolated double bonds and can be described as having a zwitterionic structure. researchgate.net The ratio of these tautomers is significantly influenced by the solvent's properties, such as its proton-donating ability and dielectric constant. researchgate.net

¹³C-NMR spectroscopy is particularly powerful for this analysis. researchgate.net The chemical shift of the carbonyl carbon (C4) is highly sensitive to the electronic environment, making it a clear indicator of the tautomeric state. researchgate.net The presence of multiple signals in the carbonyl region of the ¹³C-NMR spectrum can indicate the coexistence of different tautomers in equilibrium. Theoretical calculations, often used in conjunction with experimental data, help in assigning specific NMR signals to the corresponding tautomeric structures. researchgate.net

¹H-NMR spectroscopy complements this data by showing distinct chemical shifts for the protons on the pyrimidine ring (e.g., H2 and H6) depending on the tautomer. The coupling constants between the fluorine atom at C5 and the adjacent protons can also provide structural insights.

Table 1: Representative NMR Data for Tautomeric Analysis of this compound Note: The following data are representative examples based on published studies of related compounds and are intended for illustrative purposes.

| Technique | Tautomer | Key Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| ¹³C-NMR | Hydroxy Form | C4-OH | ~155-165 | Carbon is in an enolic environment. |

| ¹³C-NMR | Keto/Zwitterionic Form | C4=O | ~170-180 | Carbon is in a carbonyl/amide environment, leading to a downfield shift. researchgate.net |

| ¹H-NMR | Hydroxy Form | H6 | Varies | Chemical shift influenced by the aromatic character of the enol form. |

| ¹H-NMR | Keto/Zwitterionic Form | H6 | Varies | Different electronic distribution in the keto form affects proton shielding. researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies in Tautomeric Studies

Vibrational and electronic spectroscopies provide further evidence for the tautomeric equilibrium by probing the functional groups and electronic systems of the molecule.

Detailed Research Findings: Infrared (IR) spectroscopy is effective at distinguishing between the hydroxy and keto forms. The hydroxy tautomer would be expected to show a characteristic absorption band for the O-H stretch, typically in the region of 3200-3600 cm⁻¹. Conversely, the keto tautomer is identified by a strong C=O stretching vibration, usually found between 1650 and 1750 cm⁻¹. Studies on the related compound 5-fluorouracil (B62378) have used IR spectroscopy to confirm that it exists predominantly in the solid state in its ketonic form. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions, which are sensitive to the conjugation of the π-electron system. nih.gov The different tautomers of this compound possess distinct electronic structures, resulting in different absorption maxima (λmax). researchgate.net The enol form, with its aromatic character, and the keto form, with its cross-conjugated system, absorb light at different wavelengths. The absorption spectrum can change significantly with solvent polarity and pH, reflecting shifts in the tautomeric equilibrium. nih.gov

Table 2: Characteristic Spectroscopic Data for Tautomer Identification Note: Wavenumbers and wavelengths are representative and can vary with experimental conditions.

| Spectroscopy | Tautomer | Characteristic Feature | Expected Value |

|---|---|---|---|

| IR | Hydroxy Form | O-H Stretch | ~3200-3600 cm⁻¹ |

| IR | Keto Form | C=O Stretch | ~1650-1750 cm⁻¹ nih.gov |

| UV-Vis | Hydroxy Form | Absorption Maximum (λmax) | Distinct λmax based on aromatic conjugation. researchgate.net |

| UV-Vis | Keto Form | Absorption Maximum (λmax) | Shifted λmax due to altered π-system. nih.gov |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound.

Detailed Research Findings: The primary role of MS in this context is the determination of the accurate mass of the molecular ion. This confirms the compound's identity and elemental formula (C₄H₃FN₂O). Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of such polar heterocyclic compounds, often coupled with liquid chromatography (LC-MS) for sample introduction. google.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further validating the elemental composition. The mass spectrum itself does not typically distinguish between tautomers, as the ionization process often leads to a common ion, but it is indispensable for confirming the successful synthesis and purity of the compound. nih.gov

Table 3: Molecular Ion Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃FN₂O |

| Calculated Molecular Weight (Monoisotopic Mass) | 130.0233 g/mol |

| Expected Molecular Ion Peak [M+H]⁺ | m/z 131.0311 |

| Expected Molecular Ion Peak [M-H]⁻ | m/z 129.0155 |

X-ray Crystallographic Analysis of Related Fluoropyrimidine Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org It provides unambiguous information about which tautomer is present in the crystal lattice, along with detailed data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific crystal structure for this compound may not be widely published, the analysis of closely related fluoropyrimidine structures is highly informative. nih.gov A key example is 5-fluorouracil, a structurally similar compound. X-ray crystallographic studies of 5-fluorouracil have unequivocally shown that it exists in the diketo tautomeric form in the solid state. nih.gov This finding strongly suggests that the keto tautomer of this compound, the 5-fluoro-4(3H)-pyrimidinone form, is also the thermodynamically stable form in the crystalline phase.

Crystallographic data from these related structures reveal the planarity of the pyrimidine ring and the specific bond lengths for C=O, C-N, C-C, and C-F bonds, which are characteristic of the keto form. This information serves as a crucial benchmark for understanding the solid-state properties of this compound.

Table 4: Representative Bond Lengths from X-ray Analysis of a Related Keto-Pyrimidine Note: Data are based on known crystal structures of related pyrimidones like 5-fluorouracil and are for illustrative purposes.

| Bond | Typical Bond Length (Å) | Significance |

|---|---|---|

| C4=O | ~1.22 - 1.25 Å | Characteristic of a double bond, confirming the keto tautomer. |

| C4-N3 | ~1.37 - 1.40 Å | Indicates single bond character with some delocalization. |

| C5-F | ~1.34 - 1.36 Å | Typical length for a C-F bond on an sp² carbon. |

| C5=C6 | ~1.33 - 1.35 Å | Confirms the presence of a double bond within the ring. |

Compound Index

Derivatives and Analogues of 5 Fluoro 4 Hydroxypyrimidine in Drug Discovery Research

Development of Functionalized Pyrimidine (B1678525) Derivatives

The functionalization of the 5-fluoro-4-hydroxypyrimidine core is a key strategy in drug discovery. By converting the hydroxyl group to a halogen or by adding alkyl groups, chemists can create versatile building blocks for more complex molecules.

A critical step in enhancing the utility of this compound derivatives is the conversion of the hydroxyl group into a more reactive leaving group, typically a halogen. The synthesis of 4-chloro-5-fluoropyrimidine (B1318964) is a prime example of this strategy. This transformation is commonly achieved by treating the corresponding 4-hydroxypyrimidine (B43898) derivative, such as 6-ethyl-5-fluoro-4-hydroxypyrimidine, with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. chemicalbook.comgoogle.comgoogle.com For instance, reacting 6-ethyl-5-fluoropyrimidin-4(1H)-one with phosphorus oxychloride, often in the presence of a base like triethylamine (B128534) and a solvent like dichloromethane (B109758), efficiently replaces the hydroxyl group with a chlorine atom. chemicalbook.com This resulting 4-chloro derivative is significantly more reactive and serves as a crucial intermediate for subsequent coupling reactions, such as in the synthesis of the antifungal agent Voriconazole. google.comresearchgate.net

Alkylated and ethylated derivatives of this compound are fundamental building blocks in pharmaceutical synthesis. innospk.com Specifically, 6-ethyl-5-fluoro-4-hydroxypyrimidine is a pivotal intermediate in the production of the broad-spectrum antifungal drug Voriconazole. patsnap.comgoogle.com The synthesis of this key intermediate can be achieved through various routes. One method involves the cyclization of 2-fluoro-3-oxopentanoic acid ethyl ester with formamidine (B1211174) acetate (B1210297). researchgate.net Another concise and efficient method starts with ethyl fluoroacetate (B1212596) and propionyl chloride to first synthesize an intermediate, 2-fluoro-3-oxo ethyl valerate, which is then reacted with acetate carbonamidine to yield 6-ethyl-5-fluoro-4-hydroxypyrimidine. patsnap.comgoogle.com The presence of the ethyl group at the 6-position and the fluorine at the 5-position are structural features essential for the biological activity of the final drug product. innospk.com

Interactive Table: Key Intermediates and Their Synthesis

| Intermediate | Precursors | Reagents | Application |

| 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Voriconazole Synthesis chemicalbook.comgoogle.com |

| 6-Ethyl-5-fluoro-4-hydroxypyrimidine | Ethyl fluoroacetate, Propionyl chloride | Sodium hydrogen, Acetate carbonamidine | Voriconazole Synthesis patsnap.comgoogle.com |

| 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one | Not specified | Ethanol, Ether, Ethyl formate (B1220265) | Potential antiviral/anticancer agent biosynth.comguidechem.com |

The versatility of the fluoropyrimidine scaffold is further demonstrated by the synthesis of other substituted analogues, such as 2-ethoxy-5-fluoro-1H-pyrimidin-4-one. biosynth.comguidechem.comontosight.ai This compound, a derivative of the potent antineoplastic agent 5-fluorouracil (B62378), is synthesized in ethanol, ether, and ethyl formate and appears as a white crystalline solid. biosynth.comchemicalbook.com Such modifications, where different functional groups like an ethoxy group are introduced at various positions on the pyrimidine ring, are explored to develop new therapeutic agents. guidechem.comontosight.ai These analogues have been investigated for potential antiviral and anticancer activities, with some showing promise in preclinical studies. guidechem.com The addition of an ethoxy group can alter the compound's solubility and stability, while the fluorine atom often enhances its bioactivity. guidechem.com

Role as a Crucial Intermediate in Broad-Spectrum Antifungal Agent Synthesis (e.g., Voriconazole)

Derivatives of this compound are indispensable in the synthesis of modern antifungal agents. The most prominent example is their role in the production of Voriconazole, a triazole antifungal drug used for serious fungal infections. innospk.compatsnap.com The key building block, 6-ethyl-5-fluoro-4-hydroxypyrimidine, is first chlorinated to 4-chloro-6-ethyl-5-fluoropyrimidine. google.comakjournals.com This chlorinated intermediate is then further modified, for example, by bromination of the ethyl group to form 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. google.comgoogleapis.com This bromo-derivative is then coupled with another key fragment, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, in a reaction that sets the required stereochemistry for the final drug. researchgate.netgoogleapis.com This multi-step synthesis highlights the critical importance of the functionalized pyrimidine intermediate in constructing the complex architecture of Voriconazole. google.compatsnap.com

Contributions to Anticancer Agent Development (via related fluoropyrimidine analogues like 5-fluorouracil)

The fluoropyrimidine class of compounds, which includes this compound and its analogues, is central to the development of anticancer agents. spandidos-publications.com The most well-known member of this class is 5-fluorouracil (5-FU), an antimetabolite that has been a cornerstone of chemotherapy for various solid tumors for decades. mdpi.comresearchgate.net 5-FU functions by being metabolized into active forms that interfere with DNA and RNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells. mdpi.comnih.gov The development of 5-FU and its prodrugs, like capecitabine (B1668275), has spurred research into other fluorinated pyrimidines. spandidos-publications.comfrontiersin.org The core structure, a pyrimidine ring with a fluorine atom at the 5-position, is a key feature responsible for the anticancer activity. spandidos-publications.comnih.gov The study of compounds like this compound and its derivatives contributes to the broader understanding of how modifications to this core structure can lead to new and improved anticancer therapies. smolecule.com

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of fluoropyrimidine derivatives. These investigations explore how different chemical groups at various positions on the pyrimidine ring influence a compound's biological activity. For example, in the development of GPR119 agonists for diabetes treatment, a series of 5-fluoro-4,6-dialkoxypyrimidine derivatives were synthesized and evaluated. nih.gov Similarly, in the design of sGC stimulators for cardiovascular diseases, the this compound moiety was kept constant while modifications were made to other parts of the molecule to improve potency and selectivity. nih.gov SAR studies have shown that the position and nature of substituents are critical. For instance, in one study of tetrahydropyrimidine (B8763341) derivatives, it was found that meta-substituted chloro and fluoro groups on an attached benzyl (B1604629) ring resulted in good inhibitory concentrations for anticancer activity. mdpi.comsemanticscholar.org These studies provide valuable insights that guide the rational design of new drug candidates with improved efficacy and safety profiles. acs.org

Computational and Theoretical Investigations of 5 Fluoro 4 Hydroxypyrimidine

Quantum Chemical Approaches

Quantum chemical methods are fundamental in elucidating the intrinsic properties of 5-fluoro-4-hydroxypyrimidine at the molecular level. These calculations offer a detailed understanding of its structure, stability, and the electronic interactions that govern its reactivity.

Ab Initio Calculations for Molecular Structure and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the tautomerism of hydroxypyrimidines. acs.org These studies are essential for determining the relative stability of different tautomeric forms. For instance, theoretical studies on related 4-hydroxypyrimidine (B43898) systems have provided insights into their protomeric tautomerism. acs.org The stability of various tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. While specific ab initio data for this compound is not extensively detailed in the provided results, the principles from studies on analogous compounds like 4-hydroxypyrimidine and uracil (B121893) derivatives are applicable. acs.orgacs.org These methods help in predicting the most stable geometric structures and the energy differences between various isomers.

Density Functional Theory (DFT) Studies of Tautomeric Forms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the tautomeric forms and energetics of pyrimidine (B1678525) derivatives. researchgate.netacs.org Studies on 5-fluorouracil (B62378), a closely related compound, have identified several tautomers, including this compound-2(1H)-one. researchgate.netacs.org DFT calculations, such as those using the TPSSTPSS/6-311+G(d,p) approximation, have been utilized to determine the relative energies of these tautomers. researchgate.netacs.org

Research on 4-hydroxypyrimidines indicates that they can exist as a mixture of oxo forms. researchgate.net The presence of a fluorine atom at the 5-position can influence the tautomeric equilibrium. For 5-fluoro-4-hydroxy-2-methoxypyrimidine, it was found that a zwitterionic tautomer dominates in polar solvents like water. researchgate.netresearchgate.net This stabilization is attributed to specific solvation effects through hydrogen bonding. researchgate.netresearchgate.net DFT studies on cytosine and its 5-halo derivatives have also provided valuable data on their tautomeric forms and the influence of halogen substituents. researchgate.net

Table 1: Tautomeric Forms of 5-Fluorouracil Investigated by DFT

| Tautomer Name | Common Name |

|---|---|

| 5-fluoropyrimidine-2,4(1H,3H)-dione | Diketo form (A) |

| 5-fluoro-2-hydroxypyrimidine-4(3H)-one | Keto-enol form (B) |

| This compound-2(1H)-one | Keto-enol form (D) |

This table is based on tautomers identified in studies of 5-fluorouracil. researchgate.netacs.org

Semi-Empirical Methods for Electronic Properties

Semi-empirical quantum chemical methods, such as MNDO, have been used to calculate the relative stability of 4-pyrimidone tautomers in the gas phase. chemicalbook.com While less computationally intensive than ab initio or DFT methods, they provide valuable qualitative insights into the electronic properties of molecules. These methods can be useful for initial screenings of large numbers of compounds or for studying large molecular systems. For pyrimidine derivatives, semi-empirical calculations can help in understanding the electronic distribution and identifying sites susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound and its derivatives, including their conformational flexibility and interactions with their environment.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how it relates to their biological activity. Molecular dynamics (MD) simulations can be used to explore the conformational space of pyrimidine derivatives. mdpi.com For instance, MD simulations have been used to study the interactions between 5-fluorouracil and peptide-based drug carriers, revealing weak and transient interactions. nih.gov Such studies highlight the importance of conformational flexibility in molecular recognition processes. The conformational preferences of pyrimidine derivatives can be influenced by solvent effects and intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. DFT calculations have been used to predict the spectral properties of 5-fluorouracil tautomers, which show good agreement with observed luminescence patterns. researchgate.netacs.org Theoretical studies have also been conducted to assign the characteristic peaks in the infrared spectra of 4-pyrimidone. chemicalbook.com For halogenated pyrimidines, time-dependent DFT (TDDFT) has been used to characterize the features of their vacuum ultraviolet (VUV) photoabsorption spectra. rsc.org

Table 2: Predicted Spectroscopic Data for Related Pyrimidine Derivatives

| Compound/Derivative | Spectroscopic Method | Predicted Parameter | Reference |

|---|---|---|---|

| 5-Fluorouracil Tautomers | Fluorescence Spectroscopy | Luminescence Pattern | researchgate.netacs.org |

| 4-Pyrimidone | Infrared Spectroscopy | Characteristic Peaks | chemicalbook.com |

Theoretical Studies on Reaction Mechanisms and Pathways in Synthesis

The synthesis of fluorinated pyrimidines, including this compound and its derivatives, involves complex reaction mechanisms where theoretical studies provide crucial insights into reaction feasibility, regioselectivity, and the influence of catalysts. While specific computational studies on the complete synthetic pathway of this compound are not extensively documented in publicly available literature, the theoretical analysis of key reaction steps in the synthesis of its close analogs, such as 5-fluorouracil (5-FU) derivatives, offers a transferable understanding.

A significant area of investigation has been the glycosidation of 5-FU, a reaction that is mechanistically similar to the derivatization of this compound. Computational studies, employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the reaction pathways. For instance, the N-regioselective glycosidation of 2-O-substituted 5-FU has been computationally investigated. researchgate.netnih.gov These studies analyze the Gibbs free energy barriers for different reaction pathways, such as SN1 and SN2 mechanisms, to predict the most likely course of the reaction. researchgate.netnih.gov

In a phase-transfer catalysis (PTC) method for the glycosidation of 2-O-substituted 5-FU, computational analysis at the MP2/6-311++G(2d,p)//B3LYP/6-31+G* level of theory has been performed. researchgate.netnih.gov The calculations revealed that the transition states are generally "loose," with the reacting atoms on the 5-FU anion and the glucopyranose being approximately 2.0 Å apart. nih.gov The N-regioselectivity in the SN2 mechanism was attributed to factors such as the conformation of the initial complexes, the formation of an ion pair between the phase-transfer catalyst and the 5-FU anion, and the thermodynamic stability of the N-glycoside product over the O-glycoside. researchgate.netnih.gov

Conversely, in the silver salt method for O-regioselective glycosidation of 5-FU, computational studies have shown that the O-reaction barriers are significantly lower than the N-reaction barriers. This large energy difference is attributed to the favorable ionic and covalent interactions between the silver ion and the pyrimidine ring in the transition state. longdom.org

A common synthetic route to substituted 4-hydroxypyrimidines involves the cyclization of a β-ketoester derivative with a suitable amidine source. For example, a patented method for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine involves the cyclization of an enamination product of an α-fluoro-β-ketoester with formamide (B127407) in the presence of a base. gaussian.com Theoretical studies on such cyclization reactions can model the reaction pathway, identify the transition state structures, and calculate the activation energies, thereby providing a deeper understanding of the reaction mechanism and helping to optimize the reaction conditions.

The following table summarizes the key findings from theoretical studies on reactions relevant to the synthesis of this compound derivatives.

| Reaction Type | Computational Method | Key Findings |

| N-regioselective glycosidation of 2-O-substituted 5-FU (PTC method) | MP2/6-311++G(2d,p)//B3LYP/6-31+G* | N-regioselectivity is explained by the thermodynamic stability of the N-product and the formation of an ion pair. researchgate.netnih.gov |

| O-regioselective glycosidation of 2-O-substituted 5-FU (silver salt method) | MP2/6-311++G(2d,p):DZP//B3LYP/6-31+G(d):DZP | O-reaction barriers are significantly lower due to favorable interactions with the silver ion in the transition state. longdom.org |

| One-pot synthesis of fluorinated amino pyrimidines | DFT | Used to understand the function of the receptor through HOMO-LUMO gap and Gibbs free energies. conicet.gov.ar |

Solvation Models and their Influence on Molecular Properties

Solvation models are critical computational tools for understanding how the solvent environment affects the molecular properties of this compound, particularly its tautomeric equilibrium. The compound can exist in different tautomeric forms, and the relative stability of these forms is highly dependent on the surrounding medium.

Computational studies, often using DFT in conjunction with solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), have been employed to investigate the tautomerism of this compound and its parent compound, 5-fluorouracil. researchgate.netmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy in solution. mdpi.com

A study by Ostakhov et al. (2019) specifically investigated the keto-enol tautomers of 5-fluorouracil and its derivatives, including this compound-2(1H)-one (the 4-hydroxy tautomer). nih.gov Using DFT calculations at the TPSSTPSS/6-311+G(d,p) level of theory, they determined the relative energies of the different tautomers. nih.gov Such studies have shown that in the gas phase, the enol (hydroxy) form of pyrimidines is often more stable, while in polar solvents like water, the keto (oxo) form is favored due to better solvation of the more polar keto tautomer. researchgate.net

The choice of the solvation model and the level of theory can influence the predicted stabilities. For example, different variants of the PCM, such as IEFPCM and CPCM, can yield slightly different results. gaussian.com Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

Molecular dynamics simulations have also been used to study the effect of solvents on the aggregation of 5-fluorouracil molecules. nih.gov These simulations show that in water, the strong binding of water molecules to 5-fluorouracil hinders the formation of hydrogen-bonded dimers. In contrast, in a less polar solvent like dry nitromethane, these dimers form more readily. nih.gov This highlights the crucial role of specific solvent-solute interactions in determining the behavior of fluoropyrimidines in solution.

The following table presents a summary of the influence of solvation models on the predicted properties of this compound and related compounds.

| Property Studied | Compound(s) | Solvation Model(s) | Key Findings |

| Tautomeric equilibrium | 5-Fluorouracil and its derivatives (including this compound-2(1H)-one) | DFT (TPSSTPSS/6-311+G(d,p)) | The relative energies of keto and enol tautomers were determined, showing the influence of structure on stability. nih.gov |

| Tautomeric equilibrium | 5-Fluorouracil | PCM, SMD | Intramolecular electrostatic interactions are the main factors governing the stability of the tautomeric forms in both vacuum and water. researchgate.net |

| Polymorphism | 5-Fluorouracil | Molecular Dynamics | The solvent (water vs. nitromethane) determines the initial aggregation and subsequent crystalline form by affecting hydrogen bonding and hydrophobic interactions. nih.gov |

| Tautomeric equilibrium | 4-Hydroxypyrimidine | PCM | The keto (pyrimidinone) tautomer is favored in polar solvents, while the enol (hydroxypyrimidine) form is more stable in the gas phase. researchgate.net |

Advanced Analytical Methodologies for Purity Profiling and Impurity Identification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Control

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of 5-Fluoro-4-hydroxypyrimidine and related compounds. The development of a robust HPLC method involves the systematic optimization of various chromatographic parameters to achieve adequate separation of the main component from any potential impurities.

A successful method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability for its intended purpose. scielo.brresearchgate.net Validation encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision, and robustness. scielo.brijmrhs.comscielo.br For instance, a method developed for quantifying an impurity related to 6-ethyl-5-fluoro-4-hydroxypyrimidine in Voriconazole API utilized a C18 column and an isocratic mobile phase composed of acetonitrile, methanol, and an aqueous buffer. researchgate.net The specificity of the method ensures that the peak for the analyte is free from interference from other components like impurities or excipients. scielo.br Linearity is established by demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. scielo.br In one validated method, a correlation coefficient greater than 0.999 was achieved, indicating excellent linearity. researchgate.net

Precision, assessed through intra-day and inter-day analysis, confirms the method's reproducibility, with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion. researchgate.net Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix, with recovery values typically expected to be within 80-120%. researchgate.net The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net For example, a validated HPLC method for 5-fluorouracil (B62378) (5-FU) determined the LOD and LOQ to be 10.86 ng/mL and 32.78 ng/mL, respectively. scielo.br

| Parameter | Condition |

|---|---|

| Column | Novapak C18, 150 mm x 3.9 mm, 4.0 µm |

| Mobile Phase | Acetonitrile:Methanol:0.1% Trifluoroacetic Acid Buffer (pH 4.0) (15:30:55 v/v/v) |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Detection Wavelength | 256 nm |

| Injection Volume | 20 µL |

| Column Temperature | 45 °C |

| Linearity Range | 0.25281–1.51690 µg/mL |

| Correlation Coefficient (r²) | > 0.99942 |

Identification and Structural Characterization of Process-Related Impurities in Pharmaceutical Synthesis (e.g., Voriconazole API)

The chemical this compound, particularly its derivative 6-ethyl-5-fluoro-4-hydroxypyrimidine, serves as a crucial raw material in the synthesis of the antifungal agent Voriconazole. researchgate.netakjournals.com During the multi-step synthesis of an API, various process-related impurities can be generated from starting materials, intermediates, or side reactions. The ICH guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or greater. akjournals.com

In the manufacturing process of Voriconazole, 6-ethyl-5-fluoro-4-hydroxypyrimidine is typically converted to 4-chloro-6-ethyl-5-fluoropyrimidine (B125647), a key intermediate. researchgate.net However, if the initial conversion of the hydroxyl group to the chloro group is incomplete, the unreacted 6-ethyl-5-fluoro-4-hydroxypyrimidine can carry over and participate in subsequent reaction steps. akjournals.comresearchgate.net This can lead to the formation of a final impurity that retains the hydroxypyrimidine moiety. researchgate.netresearchgate.net

One such impurity, identified as IMP-5.312 during laboratory batch testing of Voriconazole, was found at a concentration of 0.12%. researchgate.net To characterize this impurity, it was independently synthesized and subjected to extensive spectroscopic analysis. akjournals.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) were employed for complete structural elucidation. researchgate.netakjournals.com The structure of IMP-5.312 was confirmed as 6-(3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol. akjournals.com The identification and synthesis of such impurities are vital as they serve as reference standards for analytical method development and validation. nih.gov

| Parameter | Information |

|---|---|

| Impurity Name | IMP-5.312 |

| Chemical Name | 6-(3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol |

| Origin | Residual 6-ethyl-5-fluoro-4-hydroxypyrimidine from an incomplete reaction step. |

| Detection Level | 0.12% in Voriconazole API batches. |

| Characterization Techniques | HPLC, LC-MS, ¹H-NMR, ¹³C-NMR, IR |

Mass Spectrometry for Trace Analysis and Unknown Impurity Identification

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the trace analysis and structural identification of unknown impurities related to this compound. Its high sensitivity and specificity allow for the detection of impurities at parts-per-million (ppm) levels. researchgate.net

For the characterization of the previously mentioned impurity, IMP-5.312, LC-MS analysis was critical. researchgate.net The mass spectrum showed a protonated molecular ion [M+H]⁺, which helped in determining the molecular weight of the impurity. researchgate.net This empirical molecular weight, combined with data from high-resolution mass spectrometry (HRMS), allows for the confident determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion, providing valuable structural information about the molecule's different components. researchgate.net

The power of LC-MS also lies in its ability to detect and tentatively identify unknown peaks in a chromatogram. By analyzing the mass-to-charge ratio (m/z) and isotopic patterns, analysts can propose potential structures for unknown impurities, which can then be confirmed by synthesizing the proposed compound and comparing its analytical data. researchgate.net This approach is crucial for controlling genotoxic and other potentially harmful impurities to the threshold of toxicological concern (TTC). researchgate.net

| Parameter | Setting |

|---|---|

| Instrument | LC–MS–8045 (Shimadzu) |

| Capillary Voltage | 2300 V |

| Sample Cone Voltage | 80 V |

| Interface Temperature | 300 °C |

| Heat Block Temperature | 400 °C |

| Nebulizing Gas Flow | 3.0 L/min |

| Drying Gas Flow | 10.0 L/min |

Detection and Characterization of Degradation Products

Understanding the stability of a pharmaceutical compound involves subjecting it to stress conditions like heat, light, humidity, acid, and base hydrolysis to identify potential degradation products. While the carbon-fluorine bond is generally strong and resistant to cleavage, the pyrimidine (B1678525) ring system can be susceptible to degradation. acs.org

Studies on the closely related compound 5-Fluorouracil (5-FU) provide insight into potential degradation pathways for this compound. The catabolism of 5-FU results in degradation products such as urea (B33335), α-fluoro-ß-alanine, and fluoride (B91410) ions. drugbank.com Under basic conditions, forced degradation of 5-FU can lead to products like barbituric acid and 2-fluoro-3-oxopropanoic acid through the hydration of the C5-C6 double bond and subsequent ring opening. researchgate.net Photodegradation under UVB or UVC light can also produce hydroxylated species, such as 5-fluoro-6-hydroxyhydrouracil. researchgate.net

Similarly, studies on other fluorinated pyrimidine derivatives used as fungicides, like Fluoxastrobin, show that metabolism can occur via hydroxylation, cleavage of ether linkages, and subsequent conjugation. nih.gov The hydrolysis of another related compound, fluroxypyr, is shown to be dependent on pH and temperature, accelerating in alkaline conditions. researchgate.net Its degradation products were identified as hydroxylated pyridinols using LC-Time-of-Flight-MS (LC-TOF-MS). researchgate.net Therefore, potential degradation products of this compound could include hydroxylated derivatives, ring-opened products, and simple fragments like urea and fluoride, which can be detected and characterized using advanced techniques like LC-MS.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Technologies

The synthesis of 5-Fluoro-4-hydroxypyrimidine and its derivatives has traditionally relied on established, multi-step procedures. However, the future of its synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methods.

Recent research has focused on creating concise and efficient synthetic routes. For instance, a novel method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine (B1678525), a key intermediate for the antifungal drug voriconazole, has been developed using ethyl fluoroacetate (B1212596) and propionyl chloride as starting materials. patsnap.com This approach aims to reduce the number of reaction steps and minimize waste, making it more suitable for industrial-scale production. patsnap.com Another innovative strategy involves the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides under mild conditions, offering a simple and short route to a variety of substituted 5-fluoro-4-aminopyrimidines with excellent yields. nih.gov

Furthermore, controllable defluorinative cyclization strategies are being explored. acs.org These methods use β-CF3-1,3-enynes and amidine hydrochlorides to achieve the divergent synthesis of both fluorinated pyrimidines and pyrrolo[2,3-d]pyrimidines by selectively cleaving either two or three carbon-fluorine bonds. acs.org Such condition-controlled strategies provide versatile building blocks for medicinal chemistry. acs.org Microwave-assisted synthesis is also gaining traction, providing faster and more efficient access to new fluoroalkyl pyrimidines. mdpi.com

The table below summarizes some of the emerging synthetic technologies and their potential advantages.

| Synthetic Technology | Key Features | Potential Advantages |

| Concise Synthesis from Basic Materials | Utilizes readily available starting materials like ethyl fluoroacetate and propionyl chloride. patsnap.com | Reduced reaction steps, lower cost, less waste, and suitability for industrial production. patsnap.com |

| Cyclocondensation with Fluoroenolate | Employs potassium 2-cyano-2-fluoroethenolate and amidines under mild conditions. nih.gov | High yields, broad substrate scope, and a simple and short synthetic route. nih.gov |

| Controllable Defluorinative Cyclization | Divergent synthesis from β-CF3-1,3-enynes controlled by reaction conditions. acs.org | Access to diverse heterocyclic frameworks like pyrrolo[2,3-d]pyrimidines and fluorinated pyrimidines. acs.org |

| Microwave-Assisted Cyclization | Utilizes microwave irradiation to accelerate reactions. mdpi.com | Faster reaction times and efficient access to novel fluoroalkyl pyrimidines. mdpi.com |

Exploration of Undiscovered Biological Applications for New Derivatives

While this compound is a well-known precursor to antifungal agents like voriconazole, the vast chemical space of its derivatives remains largely unexplored for other therapeutic applications. patsnap.comchemicalbook.com Future research will likely focus on synthesizing and screening novel analogs for a wide range of biological activities.

The pyrimidine scaffold is a versatile pharmacophore present in numerous drugs with diverse activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability and binding affinity, often enhancing its therapeutic potential. mdpi.com

Derivatives of fluorinated pyrimidines are being investigated for various new roles:

Anticancer Agents: Novel pyrimidine derivatives are being synthesized and evaluated for their ability to inhibit cancer cell proliferation. researchgate.net For example, certain pyrrolopyrimidine derivatives have shown potent inhibitory activity against tyrosine kinases, which are crucial in many cancer types. researchgate.net

Antiviral Agents: The structural similarity of fluorinated pyrimidines to natural nucleobases makes them prime candidates for the development of new antiviral drugs that can interfere with viral replication.

Enzyme Inhibitors: Substituted 4-hydroxypyrimidine-5-carboxamides are being explored as inhibitors of HIF prolyl hydroxylase, which could be a therapeutic strategy for treating anemia. google.com

Neurological Disorders: The pyrimidine core is also found in agents active on the central nervous system, and new derivatives could be developed to treat neurological and psychiatric conditions. mdpi.com

The exploration of formamidopyrimidine derivatives, which can be formed from DNA adducts, is also an emerging area, with studies investigating their effects on DNA replication and mutagenesis. nih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel this compound derivatives is no exception. mdpi.comnih.gov These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity. mdpi.com

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized to bind to a specific biological target. mdpi.com This allows for the exploration of a vast chemical space to identify new derivatives of this compound with desired properties.

Virtual Screening: ML algorithms can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. nih.gov This enables the rapid screening of virtual libraries containing millions of compounds to prioritize candidates for synthesis and experimental testing.

Property Prediction: AI models can accurately predict a wide range of physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability. acs.org This helps in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. The "lab in a loop" concept, where AI models are continuously trained with new experimental data, further refines these predictions. roche.com

The table below highlights the impact of AI and ML on the design of new pyrimidine derivatives.

| AI/ML Application | Description | Impact on Drug Design |

| Generative Models | Algorithms that create new molecular structures with optimized properties. mdpi.com | Accelerates the discovery of novel and potent this compound derivatives. |

| Active Learning | ML strategies that intelligently select the most informative compounds to test next. acs.org | Makes the virtual screening process more efficient, saving time and resources. nih.gov |

| Predictive Modeling | Models that forecast biological activity, ADME (absorption, distribution, metabolism, and excretion), and toxicity. acs.org | Improves the selection of candidates with a higher probability of success in clinical trials. |

| 'Lab in a Loop' | An iterative process where experimental data is used to retrain and improve AI models. roche.com | Continuously enhances the accuracy of predictions and streamlines the drug discovery process. roche.com |

Deeper Elucidation of Complex Tautomeric Dynamics in Various Media

The biological activity of a molecule is intimately linked to its three-dimensional structure and the different forms it can adopt in solution. This compound can exist in various tautomeric forms, which are isomers that differ in the position of a proton. The equilibrium between these tautomers can be influenced by the surrounding environment, such as the solvent. conicet.gov.ar

Understanding the tautomeric dynamics of this compound is crucial for several reasons:

Receptor Binding: Different tautomers may exhibit different binding affinities for a biological target. Identifying the predominant tautomer under physiological conditions can aid in the rational design of more potent inhibitors.

Membrane Permeability: The tautomeric form can affect a molecule's lipophilicity and its ability to cross cell membranes.

Metabolic Stability: The reactivity and metabolic fate of the compound can vary between different tautomers.

Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with high-level quantum chemical calculations, are being used to study the tautomeric equilibria of pyrimidine derivatives in different solvents. conicet.gov.arresearchgate.net For example, studies on related hydroxypyrazine systems have shown that the keto-enol tautomeric balance is highly dependent on solvent polarity and the nature of substituents on the pyrimidine ring. conicet.gov.ar The enol form may be favored in nonpolar environments, while the keto form can dominate in polar, protic solvents like water. conicet.gov.ar

Future research will focus on a more detailed characterization of the tautomeric landscape of this compound and its derivatives in various biologically relevant media, providing critical insights for structure-based drug design.

Q & A

Q. What are the optimal synthetic routes for obtaining 5-Fluoro-4-hydroxypyrimidine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic fluorination of 4-hydroxypyrimidine derivatives using fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) should be confirmed via HPLC (C18 column, UV detection at 260 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ ~10–12 ppm, aromatic protons at δ ~7–8 ppm) and fluorine coupling patterns (¹⁹F NMR at δ ~−120 to −150 ppm).

- FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₄H₃FN₂O: 130.08 g/mol) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS. Hydroxyl group deprotonation at high pH (>10) may increase reactivity, while acidic conditions (pH <4) could promote hydrolysis. Store lyophilized samples at −20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing reaction pathways. Design controlled experiments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.